molecular formula C23H35ClN2 B6335198 1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride CAS No. 871126-33-9

1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride

Cat. No.: B6335198
CAS No.: 871126-33-9
M. Wt: 375.0 g/mol
InChI Key: UORHXHKRFBPWRY-UHFFFAOYSA-M
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Description

1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride is a highly stable and rigid imidazolium-based ionic liquid. It is known for its unique structure, which includes two adamantane groups attached to an imidazolium core. This compound has a molecular formula of C23H33ClN2 and a molecular weight of 372.98 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride typically involves the reaction of adamantane derivatives with imidazole under specific conditions. One common method includes the alkylation of imidazole with 1-adamantyl bromide in the presence of a base, followed by quaternization with methyl chloride to form the desired imidazolium salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane ketones, while substitution reactions can produce various imidazolium derivatives .

Scientific Research Applications

1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride involves its interaction with molecular targets through its imidazolium core. The compound can form stable complexes with various substrates, facilitating catalytic reactions. The adamantane groups provide steric hindrance, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Di(adamantan-1-yl)-4,5-dihydro-1H-imidazol-3-ium chloride is unique due to its chloride counterion, which can influence its solubility and reactivity. The presence of two adamantane groups also provides enhanced stability and rigidity compared to other imidazolium salts .

Properties

IUPAC Name

1,3-bis(1-adamantyl)-4,5-dihydroimidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N2.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;/h15-21H,1-14H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORHXHKRFBPWRY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](=CN1C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871126-33-9
Record name 6-Bromochromone-3-propionic acid
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